molecular formula C21H28N4O4S B12193604 Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate

Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B12193604
M. Wt: 432.5 g/mol
InChI Key: DHDBZQDPVPBPBF-UHFFFAOYSA-N
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Description

Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a piperazine ring with an imidazole moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate is unique due to its combination of a piperazine ring with an imidazole moiety, along with specific functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C21H28N4O4S

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 4-[2-(5-oxo-1-phenyl-3-propan-2-yl-2-sulfanylideneimidazolidin-4-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H28N4O4S/c1-4-29-21(28)23-12-10-22(11-13-23)18(26)14-17-19(27)25(16-8-6-5-7-9-16)20(30)24(17)15(2)3/h5-9,15,17H,4,10-14H2,1-3H3

InChI Key

DHDBZQDPVPBPBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2C(=O)N(C(=S)N2C(C)C)C3=CC=CC=C3

Origin of Product

United States

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